molecular formula C9H15N3O B15357445 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol

1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol

Cat. No.: B15357445
M. Wt: 181.23 g/mol
InChI Key: XSXPBVAAHWMVCS-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of pyrrolopyrazoles. This compound features a pyrrolopyrazole core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazole ring. The presence of a 2-methylpropan-2-ol moiety attached to the pyrrolopyrazole core imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol typically involves the following steps:

  • Formation of the Pyrrolopyrazole Core: The pyrrolopyrazole core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and diketones.

  • Introduction of the 2-Methylpropan-2-ol Moiety: The 2-methylpropan-2-ol group can be introduced through a subsequent reaction involving the pyrrolopyrazole core and suitable reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives depending on the substituents used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

  • Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.

  • Industry: The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolopyrazoles: These compounds share a similar core structure but may differ in the substituents attached to the core.

  • Pyrazolines: These compounds have a similar heterocyclic structure but lack the fused pyrrole ring.

Uniqueness: 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol group, which imparts distinct chemical and biological properties compared to other pyrrolopyrazoles and pyrazolines.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C9H15N3O/c1-9(2,13)6-12-5-7-3-10-4-8(7)11-12/h5,10,13H,3-4,6H2,1-2H3

InChI Key

XSXPBVAAHWMVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C2CNCC2=N1)O

Origin of Product

United States

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